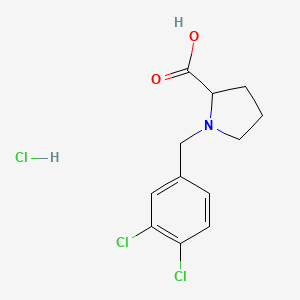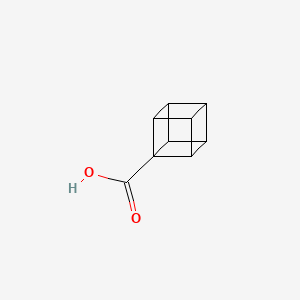
Cubane-1-carboxylic Acid
Descripción general
Descripción
Cubane-1-carboxylic acid is a derivative of the cubane molecule, which is known for its unique and highly strained cube-shaped structure. The carboxylic acid functional group attached to the cubane core adds to the chemical reactivity and potential applications of the molecule. The cubane structure has been a subject of interest due to its high energy and potential use in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of cubane-1-carboxylic acid derivatives has been explored through various methods. For instance, the preparation of 1,4-bis(hydroxymethyl)cubane was achieved by reducing cubane-1,4-dicarboxylic acid with aluminum hydride . Additionally, esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids has been proposed as an effective method, yielding high-purity derivatives . The synthesis of deuterated cubane analogues, including octadeuterocubane, has also been described, providing insights into the synthesis of isotopically labeled compounds .
Molecular Structure Analysis
The molecular structure of cubane-1-carboxylic acid derivatives has been extensively studied using X-ray diffraction analysis. For example, the crystal structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate revealed a flexible cubane skeleton that adapts to its steric and electronic environment . The orientation of carboxylic acid groups significantly influences the C-C bond lengths within the cubane core. Highly substituted cubanes, such as 1,2,4,7-tetra(carboxymethyl)cubane and 1,2,3,5,7-penta(carboxymethyl)cubane, have also been structurally characterized, showcasing the possibility of attaching multiple substituents to the cubane framework .
Chemical Reactions Analysis
Cubane-1-carboxylic acid derivatives undergo various chemical reactions. For instance, the radical chlorination of cubane-1,4-dicarboxylic acid leads to chlorinated derivatives, with the positions of chlorine atoms confirmed by X-ray diffraction . Hydrogen bromide cleavage of cubane-1,4-dicarboxylic acid has been used to produce nortwistbrendane derivatives, demonstrating the versatility of cubane derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cubane-1-carboxylic acid derivatives have been investigated through different analytical techniques. Chlorinated cubane dicarboxylates exhibit high thermal stability, with decomposition temperatures above 250°C, as shown by differential scanning calorimetry . The acidity constants of these compounds in water have been determined using capillary electrophoresis, providing valuable information on their behavior in aqueous environments . The incorporation of cubane-1,4-dicarboxylate anions into a Zn-Al layered double hydroxide nanohybrid has been characterized, revealing changes in structural and optical properties . Additionally, the synthesis of new liquid crystalline cubane-1,4-dicarboxylic acid derivatives has led to the discovery of compounds with nematic and smectic A phases, expanding the potential applications of cubane derivatives in the field of liquid crystals .
Aplicaciones Científicas De Investigación
-
Synthesis of 1,3-disubstituted cubane derivatives
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of 1,3-disubstituted cubanes . These derivatives are particularly interesting within medicinal chemistry, where it has been suggested that cubanes may act as bioisosteres for the benzene ring .
- Method : The approach exploits a readily available enone intermediate previously used for the synthesis of 1,4-disubstituted cubanes, by introducing a novel Wharton transposition to access useful quantities of 1,3-disubstituted cubanes .
- Results : A robust multigram-scale synthesis of 1,3-disubstituted cubanes was reported .
-
Programmable synthesis of multiply arylated cubanes
- Field : Organic Chemistry
- Application : This research reports the synthesis of mono-, di-, tri-, and tetra-arylated cubanes . Arylcubanes are cubane derivatives that have recently attracted attention as bioisosteres of pharmacologically important biaryls .
- Method : Directed ortho-metalation with lithium base/alkyl zinc and subsequent palladium-catalyzed arylation enabled C–H metalation and arylation of cubane .
- Results : This reaction allows the late-stage and regioselective installation of a wide range of aryl groups, realizing the first programmable synthesis of diverse multiply arylated cubanes .
-
Fluorination of 1,4-Cubanedicarboxylic acid
- Field : Organic Chemistry
- Application : 1,4-Cubanedicarboxylic acid can undergo esterification with alkylsulfuric acids . The acid and its ester derivatives are also capable of undergoing fluorination with elemental fluorine .
- Method : The specific method of application or experimental procedure is not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
-
Anti-AIDS and anti-cancer applications
- Field : Medicinal Chemistry
- Application : Some cubanes have been found to have some activity in anti-AIDS and anti-cancer applications .
- Method : The specific method of application or experimental procedure is not mentioned in the source .
- Results : The activity/toxicity balance is not yet satisfactory .
-
Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes
- Field : Electrochemistry
- Application : This research focuses on the direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .
- Method : The approach uses flow electrolysis cells .
- Results : The mild conditions are compatible with the presence of other oxidisable functional groups, and the use of flow electrochemical conditions allows straightforward upscaling .
-
Explosives Industry
- Field : Materials Science
- Application : Cubane’s potential as a source of high-energy explosives was first recognised in the early 1980s . The “effectiveness” of an explosive is dependent on many things, including the energetics of the decomposition reaction and the number of moles and molecular weight of the gaseous products .
- Method : The introduction of a few nitro groups, as we have already seen, is straightforward in certain cases .
- Results : Gilbert’s colleagues, Sandus and Alster at ARDEC provided theoretical support and estimated that octanitrocubane might be 20 - 25% more effective than HMX .
-
Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes
- Field : Electrochemistry
- Application : This research focuses on the direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .
- Method : The approach uses flow electrolysis cells .
- Results : The mild conditions are compatible with the presence of other oxidisable functional groups, and the use of flow electrochemical conditions allows straightforward upscaling .
-
Explosives Industry
- Field : Materials Science
- Application : Cubane’s potential as a source of high-energy explosives was first recognised in the early 1980s . The “effectiveness” of an explosive is dependent on many things, including the energetics of the decomposition reaction and the number of moles and molecular weight of the gaseous products .
- Method : The introduction of a few nitro groups, as we have already seen, is straightforward in certain cases .
- Results : Gilbert’s colleagues, Sandus and Alster at ARDEC provided theoretical support and estimated that octanitrocubane might be 20 - 25% more effective than HMX .
Safety And Hazards
Direcciones Futuras
Cubanes have gained real traction in medicinal chemistry . Substituting a phenyl ring by a cubyl unit can lead to improved physical and biological properties . In addition, 1,4-disubstituted cubanes have applications as non-aromatic rigid spacers in organic materials and polymers . Therefore, the development of new synthetic approaches to bridge the gap in the availability of cubanes that bear different substitution patterns is a promising future direction .
Propiedades
IUPAC Name |
cubane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIDTXRBMYRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451172 | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cubane-1-carboxylic Acid | |
CAS RN |
53578-15-7 | |
| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53578-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



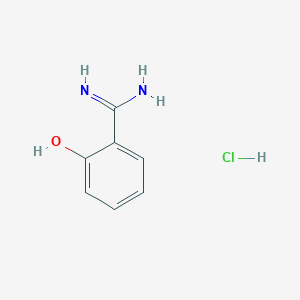
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)
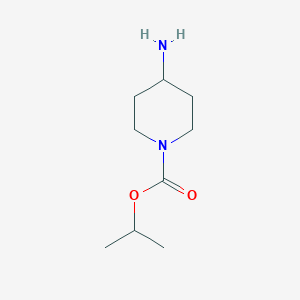

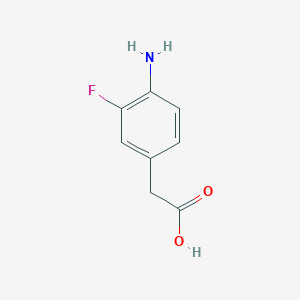
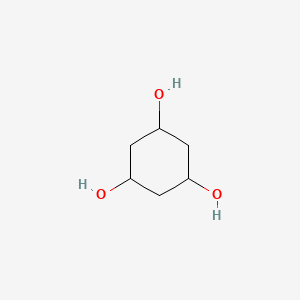
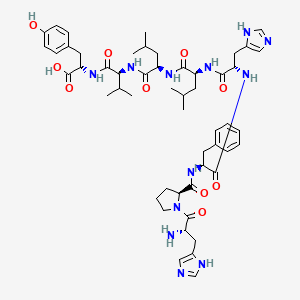
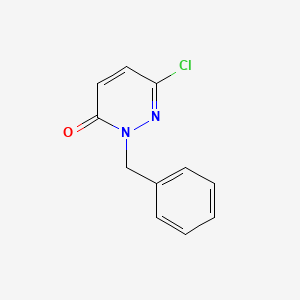
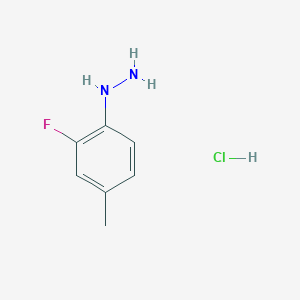
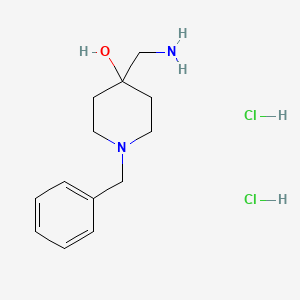
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
